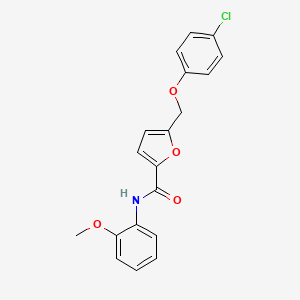

1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

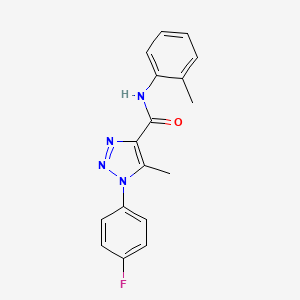

1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was first developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.

Wissenschaftliche Forschungsanwendungen

Experimental and Theoretical Analysis of Intermolecular Interactions

In a study focusing on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, researchers explored the crystal structures of two derivatives to understand different intermolecular interactions. They employed techniques like DSC, TGA, and hot stage microscopy to analyze solvatomorphic behavior, and used Hirshfeld surfaces to evaluate interaction fingerprints. Quantum mechanical calculations provided insights into the nature of these interactions, particularly lp⋯π interactions, highlighting their significance in understanding molecular behavior and stability (Shukla et al., 2014).

Catalyst- and Solvent-Free Synthesis

Another study presented a regioselective synthesis approach for benzamide derivatives through a microwave-assisted Fries rearrangement. The research detailed the synthesis process starting from N-acylation to the final rearrangement, emphasizing the solvent-free conditions that enhance the green chemistry aspect. Theoretical studies using density functional theory (DFT) complemented the experimental findings, offering a deeper understanding of the reaction mechanisms and intermolecular interactions involved (Moreno-Fuquen et al., 2019).

Microwave-Assisted Synthesis and Biological Activity

The synthesis and biological evaluation of 1,2,4-triazole derivatives have also been explored, with a focus on their potential analgesic properties. A microwave-assisted synthesis route facilitated the rapid preparation of these derivatives, which were then tested for their analgesic efficacy using various in vivo methods. This study exemplifies the pharmaceutical applications of 1,2,4-triazole derivatives, underscoring their potential as lead compounds in drug discovery (Zaheer et al., 2021).

Antitumor Activity

The antitumor potential of triazole derivatives was highlighted in a study that synthesized a compound similar in structure to the one of interest. The research demonstrated the compound's ability to inhibit cancer cell proliferation, suggesting the therapeutic applications of such molecules in oncology. This study adds to the growing body of evidence supporting the use of triazole derivatives in the development of novel anticancer agents (Hao et al., 2017).

Antimicrobial Activity

Research on novel 1H-1,2,3-triazole-4-carboxamides unveiled their promising antimicrobial properties against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their antimicrobial efficacy, highlighting the potential of these compounds in addressing antibiotic resistance issues (Pokhodylo et al., 2021).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-11-5-3-4-6-15(11)19-17(23)16-12(2)22(21-20-16)14-9-7-13(18)8-10-14/h3-10H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHFUJDWWWKVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)

![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)

![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)

![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)

![(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone](/img/structure/B2994072.png)